molecular formula C18H19ClN4O B3020886 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine CAS No. 900286-57-9

4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine

Cat. No.: B3020886
CAS No.: 900286-57-9
M. Wt: 342.83
InChI Key: QAUOLKCRRZQVHH-UHFFFAOYSA-N
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Description

4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine: is a complex heterocyclic compound with an intriguing structure. Let’s delve into its synthesis, chemical properties, applications, and more.

Mechanism of Action

Target of Action

The primary target of 3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its normal function and thus inhibiting the progression of the cell cycle . This interaction results in the alteration of cell cycle progression and the induction of apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression . CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Most notably, it showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

Preparation Methods

Synthetic Routes:: Several synthetic methods have been reported for the preparation of this compound. One such method involves the cyclization of 5-acetyl-4-aminopyrimidines using MeONa in BuOH under reflux conditions. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production:: While specific industrial production methods for this compound are not widely documented, research laboratories often synthesize it using custom-designed routes.

Chemical Reactions Analysis

Reactivity:: The compound can undergo various chemical reactions due to its unique structure. Some of these reactions include:

    Cyclization: As mentioned earlier, cyclization of 5-acetyl-4-aminopyrimidines leads to the formation of the pyrazolo[1,5-a]pyrimidin-7-yl core.

    Functionalization: The morpholine ring can be modified through substitution reactions or other functional group transformations.

Common Reagents and Conditions:: Reagents commonly used in its synthesis include carboxylic anhydrides, acid chlorides, and MeONa (sodium methoxide). Reaction conditions vary depending on the specific synthetic route employed.

Major Products:: The major product is the desired 4-[3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine compound itself.

Scientific Research Applications

This compound finds applications across various scientific fields:

Medicinal Chemistry:: Researchers have explored its potential as a drug candidate due to its unique structure. It may exhibit biological activity against specific targets or pathways.

Biological Studies:: Studies have investigated its effects on enzymes (e.g., AchE activity) and oxidative stress markers (e.g., MDA levels) in brain tissues . These investigations provide insights into its potential neurotoxicity or therapeutic effects.

Drug Development:: Given its diverse reactivity and structural features, scientists continue to explore its potential as a scaffold for designing novel drugs.

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O/c1-12-11-16(22-7-9-24-10-8-22)23-18(20-12)17(13(2)21-23)14-5-3-4-6-15(14)19/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUOLKCRRZQVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324516
Record name 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665042
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900286-57-9
Record name 4-[3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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